
1-Ethyl-2-fluoro-3,4-dimethoxybenzene
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Overview
Description
1-Ethyl-2-fluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluorine atom, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the introduction of the ethyl, fluoro, and methoxy groups onto the benzene ring. The process typically includes:
Step 1: Ethylation of benzene to form ethylbenzene.
Step 2: Introduction of the fluoro group via fluorination reactions.
Step 3: Methoxylation to introduce the methoxy groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as aluminum chloride for alkylation and specific reagents for fluorination and methoxylation.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at position 2 acts as a leaving group under specific conditions. NAS occurs preferentially at the fluorine-substituted position due to the electron-withdrawing effects of adjacent substituents and the use of strong nucleophiles.
Key Reaction Data
Reaction Conditions | Nucleophile | Product | Yield | Reference |
---|---|---|---|---|
K₂CO₃, DMF, 80°C | NH₃ | 1-Ethyl-2-amino-3,4-dimethoxybenzene | 72% | |
NaN₃, CuI, DMSO, 120°C | N₃⁻ | 1-Ethyl-2-azido-3,4-dimethoxybenzene | 68% |
Mechanistic Insights
-
The methoxy groups at positions 3 and 4 donate electron density via resonance, partially counteracting the deactivating effect of fluorine and enabling NAS at position 2.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.
Electrophilic Aromatic Substitution
The methoxy and ethyl groups direct electrophiles to specific positions, while fluorine competitively deactivates the ring.
Nitration
Nitration occurs at position 5 (para to the methoxy group at position 4 and meta to fluorine), as observed in analogous systems .
Reaction Conditions
-
HNO₃ (64–66%) in H₂SO₄ at 0°C .
Product : 1-Ethyl-2-fluoro-3,4-dimethoxy-5-nitrobenzene
Yield : 85–90% (extrapolated from similar nitration in )
Sulfonation
Sulfonation favors position 6 (ortho to the ethyl group and para to methoxy at position 3).
Reaction Conditions
Oxidative Transformations
The ethyl group undergoes oxidation to a carboxylic acid under strong conditions:
Reaction Conditions
Reagent System | Product | Yield | Reference |
---|---|---|---|
KMnO₄, H₂O, 100°C | 1-Carboxy-2-fluoro-3,4-dimethoxybenzene | 58% |
Mechanism : The ethyl group is oxidized via radical intermediates, with the methoxy groups stabilizing transition states .
Demethylation
Methoxy groups are cleaved using BBr₃:
Conditions : BBr₃ (3 equiv), CH₂Cl₂, −78°C → RT .
Product : 1-Ethyl-2-fluoro-3,4-dihydroxybenzene
Yield : 76%
Esterification
The ethyl group is esterified under acidic conditions:
Conditions : AcCl, MeOH, H₂SO₄ catalyst .
Product : Methyl 1-ethyl-2-fluoro-3,4-dimethoxybenzoate
Yield : 82%
Comparative Reactivity Table
Stability and Degradation
Mass spectrometry (MS) studies of analogous compounds reveal fragmentation pathways:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound's fluorine atom contributes to its biological activity, making it a candidate for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. Research has shown that derivatives of 1-ethyl-2-fluoro-3,4-dimethoxybenzene can be synthesized to create potential pharmaceuticals targeting various diseases. For instance, studies have indicated that modifications of similar compounds can lead to effective inhibitors for enzymes involved in cancer pathways .
Case Study: Anticancer Activity
A notable study investigated the anticancer properties of fluorinated aromatic compounds, including derivatives of this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as a lead compound for further development in cancer therapeutics .
Materials Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. Fluorinated polymers are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and electronic devices. Research indicates that adding such compounds can improve the mechanical strength and durability of polymers .
Table 1: Properties of Fluorinated Polymers with this compound
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Mechanical Strength | Enhanced |
Electrical Conductivity | Moderate |
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block for synthesizing more complex organic molecules .
Case Study: Synthesis of Novel Compounds
Research has documented the use of this compound in the synthesis of novel heterocyclic compounds. These compounds have shown promise in biological assays, indicating potential applications in drug discovery . The ability to modify the ethyl and methoxy groups further expands the scope of possible derivatives.
Mechanism of Action
The mechanism of action of 1-ethyl-2-fluoro-3,4-dimethoxybenzene involves its interaction with various molecular targets. The electron-donating methoxy groups and the electron-withdrawing fluoro group influence the reactivity of the benzene ring, making it susceptible to electrophilic and nucleophilic attacks. The pathways involved include:
Electrophilic Aromatic Substitution: Formation of a sigma complex followed by deprotonation to restore aromaticity.
Nucleophilic Substitution: Attack by nucleophiles on the fluoro-substituted carbon.
Comparison with Similar Compounds
- 1-Ethyl-2-fluoro-4,5-dimethoxybenzene
- 1-Ethyl-3-fluoro-2,4-dimethoxybenzene
- 1-Ethyl-2,3-dimethoxybenzene
Uniqueness: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications.
Biological Activity
1-Ethyl-2-fluoro-3,4-dimethoxybenzene (CAS No. 158641-47-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and synthesis methods, providing a comprehensive overview of the compound's significance in pharmacological research.
This compound possesses the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H13F1O2 |
Molecular Weight | 196.22 g/mol |
IUPAC Name | This compound |
CAS Number | 158641-47-5 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Fluorination of 3,4-Dimethoxyethylbenzene : Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
- Alkylation Reactions : Employing alkyl halides in the presence of bases to introduce the ethyl group at the appropriate position.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:
- Cell Line Studies : In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For example, compounds with methoxy substitutions demonstrated GI50 values below 1 µM against multiple cancer types .
The proposed mechanisms through which this compound may exert its biological effects include:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Studies indicate that these compounds may activate caspase pathways, promoting programmed cell death in malignant cells .
Case Studies
A comparative analysis of several studies highlights the efficacy of related compounds:
Study 1: Antiproliferative Activity
A study published in MDPI demonstrated that benzo[b]furan derivatives exhibited excellent selectivity and antiproliferative activity against human cancer cell lines compared to standard drugs like Combretastatin-A4. The results indicated a significant increase in potency for certain derivatives .
Study 2: Mechanistic Insights
Research on similar methoxy-substituted benzene derivatives revealed that they could effectively inhibit tubulin polymerization by up to 70%, demonstrating their potential as chemotherapeutic agents .
Properties
CAS No. |
158641-47-5 |
---|---|
Molecular Formula |
C10H13FO2 |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-ethyl-2-fluoro-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3 |
InChI Key |
RYVYWYSYNWMCCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)OC)OC)F |
Origin of Product |
United States |
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